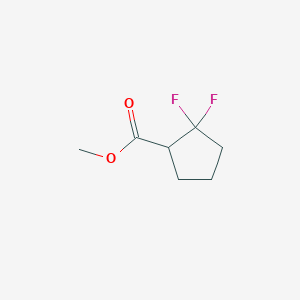

Methyl 2,2-difluorocyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-difluorocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOMQPMDUPEXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocyclopropanation and Ring Expansion Strategy

An alternative and innovative approach involves a difluorocyclopropanation followed by ring expansion:

- Process: A cyclopropanation reaction introduces a difluorocyclopropane ring onto a precursor, which is then expanded to form the difluorocyclopentane ring.

- Advantages: This method provides high selectivity for the gem-difluoro group and allows the use of diverse starting materials.

- Catalysts and Reagents: Transition metal catalysts and specific difluorocarbene precursors are used to facilitate the ring expansion.

This strategy has been independently reported by research groups and offers a novel route to difluorinated carbocycles with good atom economy.

Esterification of Cyclopentanone-2-carboxylic Acid Derivatives

The methyl ester functionality in methyl 2,2-difluorocyclopentane-1-carboxylate is typically introduced via esterification of the corresponding cyclopentanone-2-carboxylic acid or its derivatives.

A detailed industrial-scale preparation method for cyclopentanone-2-carboxylic acid methyl ester, which can serve as a precursor, is described in patent CN103333070B. The process includes:

| Step | Description | Conditions | Quantities (Example) |

|---|---|---|---|

| 1 | Reaction of sodium methoxide with dimethyl adipate in DMF solvent | 90–110 °C, 8–10 hours reflux | DMF 1000–1100 kg, Sodium methoxide 120–140 kg, Dimethyl adipate 300–500 kg |

| 2 | Removal of DMF under reduced pressure | Vacuum distillation | - |

| 3 | Acidification with 30% hydrochloric acid and water in toluene | 40–60 °C, stirring | Toluene 800–1200 kg, HCl 200–400 kg, Water 80–120 kg |

| 4 | Washing and purification | Multiple water washes, vacuum fractionation | - |

The process recovers by-product methanol and recycles solvents, yielding high purity methyl cyclopentanone-2-carboxylate.

This ester can then be subjected to fluorination to introduce the gem-difluoro substituents.

Cyclization via Saegusa-Ito Reaction and Gold(I)-Catalyzed Methods

Recent synthetic advances have explored the use of cyclization reactions involving difluorinated intermediates:

- Saegusa-Ito Cyclization: This method enables the construction of difluorinated cyclohexenones and has potential for adaptation to cyclopentane systems.

- Gold(I)-Catalyzed Cyclization: Using difluorinated enol acetals as nucleophiles, gold(I) catalysts promote cyclization to form difluorinated carbocycles efficiently in solvents like 2-methyltetrahydrofuran (2-MeTHF), which is sustainable and effective at room temperature.

These methods improve atom economy and selectivity for difluorinated cyclic esters, although their direct application to this compound requires further optimization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination of cyclopentanone esters | Cyclopentanone-2-carboxylic acid methyl ester | Diethylaminosulfur trifluoride (DAST) or similar | Controlled temperature, inert atmosphere | Direct introduction of gem-difluoro group | Requires careful handling of reagents |

| Difluorocyclopropanation / ring expansion | Cyclopropane precursors | Difluorocarbene sources, metal catalysts | Multi-step, moderate temperature | High selectivity, novel approach | More complex synthesis route |

| Esterification from dimethyl adipate | Dimethyl adipate, sodium methoxide | DMF solvent, HCl acidification | Elevated temperature, reflux, vacuum distillation | Industrial scale, high purity product | Multi-step, solvent intensive |

| Saegusa-Ito and gold(I)-catalyzed cyclizations | Difluorinated enol acetals | Gold(I) catalysts, 2-MeTHF solvent | Room temperature to moderate heat | Atom efficient, sustainable solvents | Limited substrate scope, requires further development |

Research Findings and Notes

- The fluorination step is critical and often dictates the overall yield and purity of this compound.

- Use of nucleophilic fluorinating agents such as DAST is common but requires strict control to avoid polymerization or side reactions.

- The choice of solvent impacts reaction efficiency; for example, 2-methyltetrahydrofuran (2-MeTHF) is favored for its sustainability and compatibility in gold(I)-catalyzed cyclizations.

- Industrial methods prioritize solvent recovery and by-product reclamation to improve cost-efficiency and environmental impact.

- Recent advances in catalytic cyclization provide promising routes but are still under exploration for this specific compound.

This comprehensive overview integrates patent industrial processes and cutting-edge academic research, providing a professional and authoritative perspective on the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).

Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid).

Major Products Formed:

Substitution: Amino or thiol-substituted cyclopentane derivatives.

Reduction: Methyl 2,2-difluorocyclopentanol.

Oxidation: 2,2-difluorocyclopentane-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Agents

Methyl 2,2-difluorocyclopentane-1-carboxylate has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2. The incorporation of fluorine atoms into the structure enhances the binding affinity to viral proteases, making it a candidate for developing potent inhibitors against viral infections. For instance, derivatives of this compound have been synthesized to improve pharmacokinetic properties and biostability, demonstrating significant antiviral activity in vitro .

1.2 PET Imaging Agents

Another promising application of this compound is in the development of positron emission tomography (PET) imaging agents. Research indicates that fluorinated compounds can be utilized to create radiolabeled amino acids that are effective for imaging tumors in preclinical models. The compound's structure allows it to be modified into various derivatives that show improved uptake in tumor tissues compared to traditional imaging agents .

Material Science

2.1 Synthesis of Fluorinated Polymers

The compound serves as a precursor for synthesizing fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These polymers are useful in various applications, including coatings and sealants that require enhanced durability under harsh conditions.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

| Water Repellency | Superior |

Case Studies

3.1 Development of Antiviral Compounds

In a recent study, researchers synthesized a series of compounds based on this compound aimed at inhibiting the main protease of SARS-CoV-2. The study demonstrated that modifications to the carboxylate group significantly enhanced the antiviral activity and selectivity of these compounds .

3.2 PET Imaging Efficacy

A comparative study evaluated the efficacy of this compound-derived PET imaging agents against conventional agents like fluorodeoxyglucose (FDG). Results indicated that the new agents provided clearer imaging results with higher tumor-to-background ratios, suggesting their potential for better diagnostic capabilities in oncology .

Mechanism of Action

The mechanism by which Methyl 2,2-difluorocyclopentane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with molecular targets such as proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclopentane Derivatives

Ethyl 2,2-Difluorocyclopentane-1-carboxylate

- Molecular Formula : C₉H₁₄F₂O₂

- Key Differences : The ethyl ester group replaces the methyl ester, increasing molecular weight (178.2 g/mol vs. 166.1 g/mol) and likely altering solubility and volatility. Ethyl esters generally exhibit lower polarity than methyl esters, which could influence bioavailability in drug design.

- Commercial Status : Discontinued (as per ), suggesting challenges in synthesis, stability, or market demand .

Methyl 3-Aminocyclopentanecarboxylate

- Molecular Formula: C₇H₁₃NO₂

- Key Differences: An amino group replaces fluorine at the 3-position. The amino group introduces basicity and hydrogen-bonding capacity, enhancing water solubility but increasing reactivity (e.g., susceptibility to oxidation). Safety protocols for this compound mandate stringent personal protective equipment (PPE), including gloves and eye protection, due to higher reactivity .

2,5-Di(cyclopentylidene)cyclopentan-1-one

- Molecular Formula : C₁₅H₂₀O

- Key Differences : A ketone group and cyclopentylidene substituents replace the ester and fluorine groups. The conjugated system in this compound may enhance UV absorption, relevant in materials science. However, its toxicological profile remains unstudied, necessitating caution in handling .

Comparison with Methyl Esters of Natural Products

and highlight methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) isolated from Austrocedrus chilensis resin.

Key Contrasts :

- Ring System: The target compound’s monocyclic structure contrasts with polycyclic diterpenoids, reducing steric hindrance and enabling easier functionalization.

- Fluorine vs. Hydroxyl Groups : Fluorine’s electronegativity enhances stability and lipophilicity compared to hydroxyl groups in natural esters, which are prone to hydrogen bonding and oxidation .

Research Implications and Gaps

- Applications : Fluorinated cyclopentanes are promising in medicinal chemistry for their stability, but synthetic challenges (e.g., fluorination efficiency) may limit scalability .

- Safety Data : Toxicological studies are urgently needed for this compound, as analogs like 2,5-di(cyclopentylidene)cyclopentan-1-one lack hazard classifications due to insufficient data .

- Natural vs. Synthetic : Natural methyl esters (e.g., communic acid derivatives) offer ecological insights, while synthetic fluorinated analogs provide tailored properties for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.